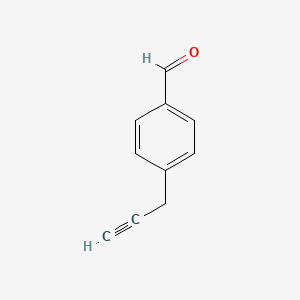

4-(Prop-2-YN-1-YL)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4-prop-2-ynylbenzaldehyde |

InChI |

InChI=1S/C10H8O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,4-8H,3H2 |

InChI Key |

UZLXZISQPUIHQT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Benzaldehyde and Its Structural Analogues

Established Synthetic Routes to 4-(Prop-2-YN-1-YL)benzaldehyde

The most common and established method for synthesizing this compound is through the Williamson ether synthesis, which involves the O-alkylation of a corresponding phenolic precursor.

The primary route to this compound involves the propargylation of 4-hydroxybenzaldehyde (B117250). bohrium.com This reaction is typically achieved by treating 4-hydroxybenzaldehyde with a propargyl halide, most commonly propargyl bromide, in the presence of a base and a suitable solvent.

The reaction conditions are crucial for achieving high yields and purity. A common base used is potassium carbonate (K₂CO₃), which acts as a proton scavenger, deprotonating the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. researchgate.netgrafiati.comprepchem.com The reaction is generally carried out in a polar aprotic solvent, with acetone (B3395972) and acetonitrile (B52724) being frequently reported. prepchem.comnih.gov Refluxing the reaction mixture is a standard procedure to ensure the reaction proceeds to completion. prepchem.comnih.gov

One detailed procedure involves stirring a suspension of 4-hydroxybenzaldehyde and potassium carbonate in acetone at reflux temperature (approximately 60°C) under a nitrogen atmosphere. prepchem.com Propargyl bromide is then added dropwise, and the reaction is heated at reflux for several hours. prepchem.com After cooling, the excess base is filtered off, and the product is isolated from the filtrate, often achieving high purity and yields of up to 83%. prepchem.com

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| 4-Hydroxybenzaldehyde | Propargyl Bromide | K₂CO₃ | Acetone | 60°C (Reflux) | 83% | prepchem.com |

| 4-Hydroxybenzaldehyde | Propargyl Bromide | K₂CO₃ | Acetone | 60°C | - | researchgate.netgrafiati.com |

| 4-Hydroxybenzaldehyde | Propargyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 60.8% | nih.gov |

| 4-Hydroxybenzaldehyde | Propargyl Bromide | K₂CO₃ | Acetone | Reflux | - | nih.gov |

While propargyl bromide is the most common alkylating agent, variations exist. Other substituted alkynes can be used to introduce different functionalities. For instance, reacting 4-hydroxy-3-methoxybenzaldehyde with 1-bromobut-2-yne or 3-chloro-3-methylbut-1-yne in the presence of potassium carbonate yields the corresponding butynyloxy and methylbutynyloxy derivatives, respectively. nih.gov

An alternative to using propargyl halides is the Mitsunobu reaction. This method involves using propargyl alcohol in combination with triphenylphosphine (B44618) (PPh₃) and diethylazodicarboxylate (DEAD). mdpi.com This approach was used for the synthesis of an ethyl (Z)-5-(4-bromophenyl)-7-methyl-3-oxo-2-(4-(prop-2-yn-1-yloxy)benzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, where the propargyl group was introduced onto a 4-hydroxybenzylidene derivative of thiazolo[3,2-a]pyrimidine. mdpi.com

Synthesis of Substituted this compound Derivatives

The synthetic methodologies applied to 4-hydroxybenzaldehyde can be extended to a variety of substituted phenolic aldehydes, allowing for the creation of a diverse library of functionalized propargyloxy benzaldehydes.

A prominent example of a substituted derivative is 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, which is synthesized from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). nih.goviucr.org This compound is a key intermediate in the synthesis of various biologically active molecules, including 1,2,3-triazoles. nih.gov

The synthesis mirrors that of the unsubstituted analogue. Vanillin is reacted with propargyl bromide in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with potassium carbonate serving as the base. researchgate.netgrafiati.comiucr.org One reported synthesis involves stirring vanillin and anhydrous K₂CO₃ in dry DMF at room temperature for 24 hours after the addition of propargyl bromide, yielding the desired product after purification. iucr.org Another method uses a 3-fold excess of K₂CO₃ in acetone at 60°C. researchgate.netgrafiati.com

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Vanillin | Propargyl Bromide | K₂CO₃ | DMF | Room Temp. | 78% | iucr.org |

| Vanillin | Propargyl Bromide | K₂CO₃ | Acetone | 60°C | - | researchgate.netgrafiati.com |

| 3-Hydroxy-4-methoxybenzaldehyde | Propargyl Bromide | K₂CO₃ | - | - | 87% | nih.gov |

The synthesis of hydroxy-functionalized derivatives, such as 2-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde, is achieved by the selective propargylation of dihydroxybenzaldehydes. Starting from 2,4-dihydroxybenzaldehyde (B120756), the 4-hydroxyl group can be selectively alkylated. One synthetic procedure involves reacting 2,4-dihydroxybenzaldehyde with propargyl bromide in acetonitrile, using potassium carbonate as the base and a catalytic amount of potassium iodide (KI), with the mixture refluxed for 30 hours. researchgate.net The addition of KI can facilitate the reaction. This selective functionalization provides a route to building blocks for more complex structures like Schiff bases and 1,2,3-triazole derivatives. acs.orgcumhuriyet.edu.tr

Similarly, 2-hydroxy-3-methyl-4-(prop-2-yn-1-yloxy)benzaldehyde has been synthesized from 2,4-dihydroxy-3-methylbenzaldehyde. chem-space.com

| Starting Material | Product | Base | Solvent | Catalyst | Reference |

| 2,4-Dihydroxybenzaldehyde | 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde | K₂CO₃ | Acetonitrile | KI | researchgate.net |

The synthesis of halogen-substituted 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) derivatives is important for creating precursors for pharmacologically active compounds. A general method for O-alkylation has been applied to synthesize halogenated benzothiazoles. mdpi.com For example, 6-chloro-2-(4-hydroxyphenyl)benzothiazole and 6-fluoro-2-(4-hydroxyphenyl)benzothiazole are reacted with propargyl bromide in acetonitrile with potassium carbonate to yield the corresponding propargylated, halogen-containing products. mdpi.com

Another example involves the synthesis of ethyl (Z)-5-(4-bromophenyl)-7-methyl-3-oxo-2-(4-(prop-2-yn-1-yloxy)benzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. mdpi.com This complex molecule is prepared from a brominated starting material, demonstrating that the propargylation reaction is compatible with halogen substituents on the aromatic framework. mdpi.com

These examples show the robustness of the propargylation reaction, which can be successfully applied to phenolic aldehydes bearing a range of other functional groups, including halogens.

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of this compound and its structural analogues, primarily aryl alkynes, has traditionally been dominated by the Sonogashira coupling reaction. However, ongoing research focuses on developing more efficient, sustainable, and atom-economical methods. This section explores novel synthetic strategies and the integration of green chemistry principles into the synthesis of these valuable compounds.

Novel Synthetic Methodologies

Recent advancements have moved beyond the conventional Sonogashira protocol, introducing innovative catalytic systems and reaction pathways. These methods aim to overcome the limitations of traditional approaches, such as the use of sensitive reagents and the generation of stoichiometric byproducts.

Palladium-Catalyzed Carbonylative Sonogashira Coupling:

A significant development in the synthesis of related alkynyl ketones is the palladium-catalyzed carbonylative Sonogashira coupling. This method introduces a carbonyl group between the aryl and alkynyl moieties, providing a direct route to α,β-acetylenic ketones, which are versatile intermediates in organic synthesis. nih.gov One approach utilizes tert-butyl isocyanide as a carbon monoxide surrogate, enabling the reaction to proceed under milder conditions and avoiding the handling of toxic CO gas. organic-chemistry.org The reaction of an aryl bromide with a terminal alkyne in the presence of a palladium catalyst and an isocyanide affords an alkynyl imine, which can be readily hydrolyzed to the corresponding alkynone. organic-chemistry.org Another variation employs aryl thianthrenium salts as the aryl source, which can be coupled with terminal alkynes under an atmospheric pressure of carbon monoxide, catalyzed by a palladium complex. nih.gov Furthermore, heterogeneous palladium-metal-organic framework (MOF) catalysts have been developed for the carbonylative Sonogashira coupling of aryl iodides and terminal alkynes, offering the advantage of catalyst recyclability. rsc.org

Rhodium-Catalyzed C-H Alkynylation:

Direct C-H activation represents a highly atom-economical approach to forming carbon-carbon bonds, as it circumvents the need for pre-functionalized starting materials like aryl halides. Rhodium(III)-catalyzed ortho-C-H alkynylation of benzaldehydes has been achieved using a transient directing group strategy. sci-hub.se In this method, the aldehyde transiently forms an imine, which directs the rhodium catalyst to the ortho C-H bond for alkynylation. sci-hub.se This reaction can be performed under mild conditions and allows for the synthesis of mono- or di-alkynylated benzaldehydes. sci-hub.se Another approach involves the use of hypervalent iodine-alkyne reagents in combination with rhodium(III) or iridium(III) catalysts for the formyl C-H alkynylation of benzaldehydes. acs.org These methods provide a direct route to ortho-alkynyl benzaldehydes, which are structural analogues of the target compound.

Decarboxylative Coupling:

Decarboxylative coupling has emerged as a powerful strategy, using readily available carboxylic acids as coupling partners. For instance, a copper-catalyzed decarboxylative cycloaddition of propiolic acids, azides, and arylboronic acids allows for the construction of fully substituted 1,2,3-triazoles, showcasing the utility of propiolic acid as a terminal alkyne surrogate. organic-chemistry.org While not a direct synthesis of this compound, this highlights the potential of using propiolic acid derivatives in coupling reactions to introduce the propargyl group. Microwave-assisted decarboxylative A³-coupling reactions involving propiolic acid, a secondary amine, and an aldehyde have also been developed. sioc-journal.cnresearchgate.net

Green Chemistry Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues, with a primary focus on improving the sustainability of the Sonogashira reaction.

Copper-Free Sonogashira Reactions:

A major drawback of the traditional Sonogashira reaction is the use of a copper co-catalyst, which can lead to the formation of undesirable homocoupled alkyne byproducts (Glaser coupling) and complicates product purification due to the toxicity of copper salts. rsc.orgnih.gov Consequently, the development of copper-free Sonogashira protocols has been a significant area of research. These systems often employ highly efficient palladium catalysts with specific ligands that facilitate the catalytic cycle without the need for a copper acetylide intermediate. rsc.orgnih.gov Air-stable, monoligated palladium precatalysts have been shown to be effective for room-temperature, copper-free Sonogashira couplings of aryl bromides. nih.gov

Greener Solvents:

The replacement of hazardous and volatile organic solvents is a cornerstone of green chemistry. Research has demonstrated the viability of performing Sonogashira couplings in more environmentally benign media. acs.org

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. Water-soluble palladium-salen complexes have been developed as highly active catalysts for copper-free Sonogashira reactions in water under aerobic conditions. rsc.org

Bio-derived Solvents: Solvents derived from renewable biomass are gaining traction as sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from cellulose, has been successfully used as a solvent for room-temperature, copper-free, and amine-free Sonogashira reactions. nih.govacs.org Other bio-based solvents like γ-valerolactone and N-hydroxyethylpyrrolidone (HEP) have also been investigated for Heck-Cassar-Sonogashira (HCS) reactions. acs.org

Ionic Liquids: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure and high thermal stability. Microwave-assisted, solvent- and copper-free Sonogashira couplings have been successfully carried out in ionic liquids, which can also facilitate catalyst recycling. mdpi.comresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. organic-chemistry.orgjaveriana.edu.co Microwave-assisted Sonogashira reactions have been developed for a wide range of substrates, including aryl halides and heterocyclic halides. organic-chemistry.orgproquest.com These methods often allow for reactions to be conducted under solvent-free or aqueous conditions, further enhancing their green credentials. mdpi.comjaveriana.edu.co Comparative studies have shown that microwave-assisted protocols can dramatically reduce reaction times from hours to minutes while achieving comparable or even higher yields than conventional heating. mdpi.comjaveriana.edu.co

Interactive Data Tables

Table 1: Comparison of Conventional vs. Microwave-Assisted Sonogashira Coupling

| Heating Method | Catalyst System | Solvent | Substrates | Time | Yield (%) | Reference |

| Conventional (Oil Bath) | Pd ionanofluid | [C₈mim][NTf₂] | 4-bromoanisole, phenylacetylene | 10 min | 37 | researchgate.net |

| Microwave | Pd ionanofluid | [C₈mim][NTf₂] | 4-bromoanisole, phenylacetylene | 10 min | 93 | researchgate.net |

| Conventional (Oil Bath) | Pd(OAc)₂/D-glucosamine | DMF/H₂O | Aryl iodides, styrene | 60 min | ~70-80 | proquest.com |

| Microwave | Pd(OAc)₂/D-glucosamine | DMF/H₂O | Aryl iodides, styrene | 60 min | >90 | proquest.com |

Table 2: Green Solvents in Copper-Free Sonogashira Reactions

| Solvent | Catalyst System | Base | Temperature | Time | Yield (%) | Reference |

| 2-MeTHF | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | Room Temp. | 48 h | >90 | nih.govacs.org |

| Water | Water-soluble Pd-salen complex | Et₃N | Room Temp. | 24 h | ~85-95 | rsc.org |

| N-Hydroxyethylpyrrolidone (HEP) | Pd(PPh₃)₂Cl₂ / CuI | TMG | 30 °C | - | 96 (conversion) | acs.org |

Advanced Chemical Transformations and Mechanistic Insights Involving 4 Prop 2 Yn 1 Yl Benzaldehyde

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The terminal alkyne group of 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) is readily employed in CuAAC reactions, a cornerstone of "click chemistry." acs.org This reaction facilitates the covalent linkage of molecules with high efficiency and specificity under mild conditions. acs.orgnih.gov

Formation of 1,2,3-Triazole Derivatives via Click Chemistry

The CuAAC reaction involving 4-(prop-2-yn-1-yloxy)benzaldehyde and an organic azide (B81097) leads to the formation of a stable 1,2,3-triazole ring. This heterocyclic moiety is valued for its chemical stability, aromatic nature, and ability to engage in hydrogen bonding, often serving as a robust linker in larger molecular constructs. nih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism directs the reaction to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govwikipedia.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The alkyne functionality in 4-(prop-2-yn-1-yloxy)benzaldehyde can be paired with a vast array of azide partners, demonstrating the broad scope of this transformation. The reaction tolerates a wide range of functional groups, allowing for the conjugation of diverse molecular fragments.

| Azide Partner Class | Representative Example | Resulting Structure Feature |

|---|---|---|

| Alkyl Azides | Azidoethane | Alkyl-substituted triazole |

| Aryl Azides | Phenyl Azide | Aryl-substituted triazole |

| Benzyl Azides | Benzyl Azide | Benzyl-substituted triazole |

| Biomolecule Azides | Azido-functionalized peptides or sugars | Bioconjugate with a triazole linker |

The efficacy of the CuAAC reaction hinges on the catalyst system employed to generate the active copper(I) species. While Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, the in situ generation of Cu(I) from a more stable Cu(II) precursor is more common. wikipedia.orgnih.govacs.org This is typically achieved by adding a reducing agent, such as sodium ascorbate, to a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄·5H₂O). nih.govacs.org The use of ligands, such as N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), can stabilize the Cu(I) oxidation state and improve reaction efficiency. acs.orgnih.gov Catalyst loading can often be kept low, sometimes in the parts-per-million (ppm) range, enhancing the sustainability of the process. acs.org

| Copper Source | Reducing Agent (if applicable) | Ligand/Additive (optional) | Typical Conditions |

|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None | Room temperature, aqueous/organic co-solvents |

| CuI | Not applicable | Et₃N (Triethylamine) | Room temperature, organic solvents |

| CuBr | Not applicable | PMDETA | 40 °C, DMF |

| CuO/CeO₂ Nanocomposite | Not applicable | None | Refluxing ethanol |

The choice of reaction medium can significantly impact the CuAAC reaction rate and yield. While water is often considered an ideal solvent for click chemistry, the limited solubility of some organic substrates can be a drawback. beilstein-journals.org Polar aprotic solvents like Dimethylformamide (DMF) are frequently used. acs.orgnih.gov Research into greener, biomass-derived solvents has shown that Cyrene™ can serve as an effective alternative medium for CuAAC reactions. beilstein-journals.org Furthermore, the application of microwave irradiation can dramatically accelerate the reaction, reducing completion times from hours to minutes. nih.gov This enhancement is attributed to efficient heat transfer, allowing for rapid attainment of the necessary activation energy. researchgate.net

| Condition | Parameter | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Water, DMF, Ethanol, Cyrene™ | Affects substrate solubility and reaction rate. Water and Cyrene™ are considered green options. | acs.orgnih.govbeilstein-journals.org |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates, though many systems are efficient at room temperature. | mdpi.com |

| Irradiation | Microwave | Significantly reduces reaction times (hours to minutes). | nih.gov |

Synthesis of Complex Heterocyclic Architectures Incorporating Triazoles (e.g., Benzimidazoles, Resorcinarene (B1253557) Conjugates)

The dual functionality of 4-(prop-2-yn-1-yloxy)benzaldehyde is instrumental in the synthesis of complex, multi-component structures. The aldehyde can participate in acid-catalyzed condensation reactions to form larger scaffolds, which can then be functionalized via CuAAC using the terminal alkyne.

A prominent example is the synthesis of resorcinarene conjugates. nih.gov In this process, four equivalents of 4-(prop-2-yn-1-yloxy)benzaldehyde undergo an acid-catalyzed condensation with resorcinol (B1680541) to form a macrocyclic structure known as C-Tetra(4-(prop-2-yn-1-yloxy)phenyl)calix nih.govresorcinarene. nih.govnih.gov This resulting resorcinarene presents four terminal alkyne groups on its lower rim, creating a multivalent scaffold. These alkynes can then simultaneously undergo CuAAC reactions, allowing for the attachment of four copies of an azide-containing molecule in a single step. nih.gov

Additionally, the aldehyde group can be used to form other heterocyclic systems, such as benzimidazoles. The condensation of 4-(prop-2-yn-1-yloxy)benzaldehyde with an o-phenylenediamine (B120857) derivative would yield a 2-substituted benzimidazole (B57391) that retains the propargyl ether group. nih.gov This alkyne is then available for subsequent CuAAC "click" reactions, demonstrating how this building block can be used to merge triazole and benzimidazole motifs within a single, complex architecture.

Schiff Base Condensations and Imine Chemistry

The aldehyde functional group of 4-(prop-2-yn-1-yloxy)benzaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the formation of a carbon-nitrogen double bond (C=N), referred to as an azomethine group, and the elimination of a water molecule. masterorganicchemistry.comchemprob.org

The reaction is typically straightforward and can often be catalyzed by a small amount of acid. chemprob.org A key synthetic advantage is the orthogonality of this reaction relative to the CuAAC. The aldehyde can be selectively transformed into an imine without affecting the terminal alkyne, which remains available for a subsequent click reaction. This allows for a modular approach to synthesis, where the amine component of the Schiff base and the azide partner for the cycloaddition can be independently varied to create a library of diverse compounds.

| Amine Reactant | Product Class | Key Features |

|---|---|---|

| Aniline | N-Aryl Imine | Forms a conjugated system extending from the alkyne to the N-aryl group. |

| Ethylamine | N-Alkyl Imine | Maintains the alkyne for further functionalization. |

| o-Toluidine | N-(o-tolyl)methanimine derivative | The resulting Schiff bases have been investigated for their biological potential. |

This imine formation provides a powerful tool for introducing additional structural diversity and functionality into molecules derived from 4-(prop-2-yn-1-yloxy)benzaldehyde. The resulting imine can be a stable final product or serve as an intermediate that can be, for example, reduced to a secondary amine.

Formation of Hydrazone Analogues from 4-(Prop-2-YN-1-YL)benzaldehyde Derivatives

The aldehyde functional group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form stable hydrazone analogues. This transformation is a cornerstone of Schiff base chemistry and provides a facile route to molecules with diverse applications. The reaction typically proceeds by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the C=N double bond characteristic of a hydrazone. researchgate.netmdpi.com

Research has demonstrated the efficient synthesis of hydrazones from substituted propargyloxy benzaldehydes. In one study, various 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives were reacted with methyl hydrazine in dioxane at room temperature. researchgate.net This condensation reaction proceeded smoothly under an inert atmosphere, affording the desired hydrazone products in excellent yields, demonstrating the general applicability of this method. researchgate.net The reaction tolerates a range of substituents on the aromatic ring, from electron-donating to electron-withdrawing groups. researchgate.net

Similarly, the reaction of 4-hydroxybenzaldehyde (B117250) with hydrazine sulfate, a precursor to the title compound, yields the corresponding bis-hydrazone, highlighting the reactivity of the aldehyde group with hydrazine. nih.gov Subsequent propargylation would lead to the bis[4-(prop-2-yn-1-yloxy)benzylidene]hydrazine analogue. nih.gov

The table below summarizes the synthesis of various hydrazone derivatives from substituted propargyloxy benzaldehydes, illustrating the high efficiency of this condensation reaction. researchgate.net

| Entry | Aldehyde Reactant | Product | Yield (%) |

| 1 | 2-(prop-2-yn-1-yloxy)benzaldehyde | 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine | 98 |

| 2 | 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-(5-bromo-2-(prop-2-yn-1-yloxy)benzylidene)-2-methylhydrazine | 85 |

| 3 | 5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-(5-nitro-2-(prop-2-yn-1-yloxy)benzylidene)-2-methylhydrazine | 84 |

| 4 | 4-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-(4-methoxy-2-(prop-2-yn-1-yloxy)benzylidene)-2-methylhydrazine | 96 |

| 5 | 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde | 1-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-2-methylhydrazine | 88 |

Synthesis of Benzimidazole Derivatives via Condensation with Diamines

The synthesis of 2-substituted benzimidazoles via the condensation of an aldehyde with a 1,2-diamine, such as o-phenylenediamine, is a fundamental and widely employed method in heterocyclic chemistry. nih.govvinhuni.edu.vn This reaction, often referred to as the Phillips-Ladenburg reaction, provides a direct route to the benzimidazole core, a privileged scaffold in medicinal chemistry. vinhuni.edu.vnsemanticscholar.org this compound serves as an ideal substrate for this transformation, leading to the formation of 2-[4-(prop-2-yn-1-yloxy)phenyl]-1H-benzimidazole.

The reaction mechanism involves an initial condensation between the aldehyde and one of the amino groups of the diamine to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is an aromatization, typically through the elimination of two hydrogen atoms (an oxidative process) or water, to furnish the stable benzimidazole ring system. nih.gov

A vast array of catalytic systems has been developed to promote this condensation, enhancing yields and reaction rates under mild conditions. These include:

Brønsted acids like p-toluenesulfonic acid. nih.gov

Nanocomposites such as Al₂O₃/CuI/PANI. nih.gov

Metal oxides like ZnO nanoparticles, often utilized in solvent-free conditions. vinhuni.edu.vn

Lewis acids such as Er(OTf)₃, which can effectively catalyze the reaction in aqueous media. mdpi.com

The versatility of this reaction allows for the synthesis of a wide library of benzimidazole derivatives by varying the substituents on both the aldehyde and the diamine partner. nih.govresearchgate.net

Exploration of Other Amine Reactants

Beyond hydrazines and diamines, the aldehyde group of this compound can react with a broad spectrum of primary and secondary amines through a process known as reductive amination. wikipedia.orgmasterorganicchemistry.com This powerful transformation converts the carbonyl group directly into a new C-N bond, providing access to a diverse range of secondary and tertiary amines, respectively. wikipedia.org

Reductive amination is typically a one-pot reaction that proceeds in two stages:

Imine/Iminium Ion Formation: The aldehyde first reacts with the amine to form a hemiaminal intermediate, which then reversibly eliminates water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.org This step is often favored under neutral or weakly acidic conditions.

In Situ Reduction: A mild reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine or iminium ion as it is formed. masterorganicchemistry.com

A key advantage of this method is the use of hydride reagents that are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com This prevents the premature reduction of the aldehyde to an alcohol. Commonly used selective reducing agents include:

Sodium cyanoborohydride (NaBH₃CN) wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

This methodology avoids the problems of over-alkylation often encountered in the direct alkylation of amines with alkyl halides and represents a highly efficient and controlled method for synthesizing complex amines. masterorganicchemistry.com

Carbonyl Alkyne Metathesis (CAM) Reactions

Carbonyl-alkyne metathesis (CAM) is an atom-economical and stereoselective method for the construction of carbon-carbon double bonds, representing a powerful alternative to classical olefination reactions like the Wittig reaction. acs.orgmdpi.com This reaction involves the formal exchange of an oxygen atom from a carbonyl group with the two carbon atoms of an alkyne C≡C bond. acs.org The transformation is typically catalyzed by strong Lewis acids. acs.orgresearchgate.net

Intramolecular and Intermolecular Cyclizations with Lewis Acid Catalysis (e.g., TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been identified as a highly effective and versatile Lewis acid catalyst for promoting both intramolecular and intermolecular CAM reactions under mild conditions. researchgate.net The reaction is initiated by the activation of the carbonyl oxygen by the powerful Lewis acid, significantly increasing the electrophilicity of the carbonyl carbon.

In an intermolecular CAM reaction , the activated aldehyde, such as this compound, would react with an external alkyne. The process is believed to proceed through a sequence involving nucleophilic attack of the alkyne onto the activated carbonyl, leading to a vinyl cation intermediate. This can then undergo a [2+2] cycloaddition to form a transient, high-energy oxetene intermediate, which rapidly undergoes a retro-[2+2] cycloreversion to yield the final α,β-unsaturated carbonyl product and a new carbonyl species. acs.org

Intramolecular CAM reactions are particularly valuable for the synthesis of cyclic structures. acs.org While this compound itself is not structured for a direct intramolecular CAM, related substrates such as O-propargylated 2-hydroxyarylaldehydes are classic precursors for this type of transformation, leading to the formation of heterocyclic rings. acs.org

Formation of Diverse Oxygen-Containing Heterocycles (e.g., 2H-Chromenes, Coumarins, Furans, Pyrans)

Lewis acid-catalyzed reactions involving aldehydes and alkynes are pivotal in the synthesis of a wide array of oxygen-containing heterocycles. researchgate.net While not always proceeding through a strict CAM pathway, these transformations share common mechanistic features, such as Lewis acid activation of a carbonyl group and subsequent interaction with an alkyne.

2H-Chromenes: The synthesis of 2H-chromenes is frequently achieved through the intramolecular cyclization of aryl propargyl ethers, particularly those derived from salicylaldehydes. rsc.orgmsu.edu This ring-closing CAM reaction is a well-established route to the chromene scaffold. acs.org

Coumarins: Coumarins can be synthesized via various routes involving aldehydes and alkynes. One elegant example is a tandem A³ coupling/cycloisomerization process, where a salicylaldehyde, an amine, and an alkyne react to form a propargylamine (B41283) intermediate that subsequently undergoes a 6-endo-dig cyclization to furnish the coumarin (B35378) ring system. beilstein-journals.org Other methods include the gold-catalyzed intramolecular hydroarylation of phenol-derived propiolates. organic-chemistry.org

Furans and Pyrans: The synthesis of substituted furans and pyrans can also be achieved through Lewis acid-catalyzed reactions between carbonyl compounds and alkynes. researchgate.net The specific substitution pattern on the reactants and the reaction conditions dictate the final heterocyclic product. For example, the reaction of an aldehyde with certain functionalized alkynes can lead to pyran derivatives through a formal [4+2] cycloaddition or related pathways.

Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. These processes are highly efficient, minimizing waste and operational steps. The bifunctional nature of this compound makes it an excellent candidate for designing such elegant reaction sequences.

A prime example of a tandem reaction relevant to the functionalities present in this compound is the synthesis of coumarins from salicylaldehydes. beilstein-journals.org This process involves a copper-catalyzed three-component coupling of a salicylaldehyde, an amine, and an alkyne (A³ coupling) to form a propargylamine intermediate. This intermediate then undergoes a concomitant cycloisomerization, where the phenolic hydroxyl group attacks the alkyne, followed by hydrolysis to afford the coumarin product in a single pot. beilstein-journals.org

While this example uses a salicylaldehyde, one can envision designing a cascade sequence starting with this compound. For instance, a reaction could be initiated at the aldehyde group (e.g., Knoevenagel condensation), followed by an intramolecular cyclization involving the terminal alkyne. Alternatively, a multi-component reaction could first engage the aldehyde, with a subsequent in-situ reaction at the alkyne moiety, such as a Sonogashira coupling or a copper-catalyzed azide-alkyne cycloaddition ("click" reaction), to rapidly build molecular complexity. Such strategies are at the forefront of modern organic synthesis, aiming for maximal efficiency in the construction of complex target molecules.

Synthesis of Spiro-Indolofurobenzopyrans

The reaction proceeds via a copper-catalyzed tandem process involving a diazoamide and an O-propargylated benzaldehyde (B42025) derivative. The key steps are believed to involve the formation of a copper carbene from the diazoamide, which then undergoes a cascade of reactions including cyclization and rearrangement to furnish the spirocyclic product.

A representative transformation involves the reaction of a 3-diazoindolin-2-one with a substituted 2-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a copper(I) catalyst, such as copper(I) thiophenecarboxylate, in a suitable solvent like dichloroethane at reflux. rsc.org This reaction leads to the formation of the desired spiro-indolofurobenzopyran in moderate to good yields.

Table 1: Examples of Spiro-Indolofurobenzopyran Synthesis using 2-(prop-2-yn-1-yloxy)benzaldehyde Derivatives rsc.org

| Entry | Diazoamide | Benzaldehyde Derivative | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-benzyl-3-diazoindolin-2-one | 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde | 7-chloro-1'-benzyl-4H,9bH-spiro[furo[3,2-c] Current time information in Le Flore County, US.benzopyran-2,3'-indol]-2'(1'H)-one | 69 |

| 2 | 3-diazo-1-propylindolin-2-one | 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | 7-bromo-1'-propyl-4H,9bH-spiro[furo[3,2-c] Current time information in Le Flore County, US.benzopyran-2,3'-indol]-2'(1'H)-one | 61 |

| 3 | 1-benzyl-3-diazoindolin-2-one | 5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde | 7-nitro-1'-benzyl-4H,9bH-spiro[furo[3,2-c] Current time information in Le Flore County, US.benzopyran-2,3'-indol]-2'(1'H)-one | 71 |

Multicomponent Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. wikipedia.orgorganic-chemistry.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. beilstein-journals.org this compound is an excellent substrate for such reactions, with its aldehyde group participating in the initial condensation steps.

A prominent example of a multicomponent reaction involving a propargylated benzaldehyde is the Biginelli reaction. wikipedia.orgresearchgate.net This acid-catalyzed cyclocondensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. organic-chemistry.orgresearchgate.net The reaction mechanism is generally believed to proceed through the initial formation of an N-acyliminium ion from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone ring. organic-chemistry.org

The propargyl group in this compound remains intact during the Biginelli reaction, making the resulting dihydropyrimidinone product amenable to further transformations, such as click chemistry. researchgate.net This has been demonstrated in the synthesis of triazole-tetrahydropyrimidinone hybrids, where an O-propargylbenzaldehyde is first subjected to a Biginelli reaction, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a one-pot fashion. researchgate.net

Table 2: Biginelli Reaction with this compound and Subsequent Transformations

| Reaction | Reactants | Key Reagents/Catalysts | Product Type | Ref. |

|---|---|---|---|---|

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Acid catalyst (e.g., H+) | 4-(4-(prop-2-yn-1-yloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | researchgate.net |

These examples underscore the utility of this compound and its analogs as valuable synthons in the construction of complex heterocyclic molecules through efficient multicomponent and one-pot synthetic strategies.

Applications in Supramolecular Chemistry, Materials Science, and Chemical Biology Probes

Chemical Probe Synthesis for Biological Systems

Design and Synthesis of Multifunctional Building Blocks (e.g., Benzophenone (B1666685), Alkyne, Aldehyde)

A key application of 4-(prop-2-yn-1-yl)benzaldehyde is in the creation of multifunctional building blocks for chemical biology and materials science. A notable example is the synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde, a trifunctional molecule that incorporates a light-activated benzophenone group, an alkyne tag for click chemistry, and an aldehyde synthetic handle. This allows for a multi-step approach to labeling and identifying biological targets.

These building blocks are designed to be versatile, enabling their incorporation into a variety of molecular scaffolds. The aldehyde group can be used to attach the building block to a ligand or pharmacophore, the benzophenone can be used for photo-induced covalent cross-linking to a biological target, and the alkyne tag provides a site for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282), via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Table 1: Examples of Multifunctional Building Blocks Incorporating the Prop-2-yn-1-yloxy Benzaldehyde (B42025) Moiety

| Compound Name | Functional Groups | Application |

| 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde | Benzophenone, Alkyne, Aldehyde | Chemical probe synthesis for target identification |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde (B1271209) | Alkyne, Aldehyde | Polymer modification and synthesis of polymer-based sensors |

The synthesis of these building blocks typically involves the etherification of a hydroxybenzaldehyde derivative with propargyl bromide. For instance, 4-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized from 4-hydroxybenzaldehyde (B117250) and 3-bromoprop-1-yne in the presence of a base. nih.gov

Strategies for Ligand and Pharmacophore Appendage for Downstream Applications via Alkyne Tag

The terminal alkyne group of this compound and its derivatives is a key feature for downstream applications, primarily through "click chemistry". The most common reaction is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage between the alkyne-tagged molecule and a molecule containing an azide (B81097) group.

This strategy is widely employed in chemical biology to attach probes to ligands or pharmacophores. Once the ligand, appended with the alkyne-containing building block, binds to its biological target, the alkyne tag can be used to attach a variety of reporter molecules. This enables researchers to visualize, isolate, and identify the target protein.

Table 2: Downstream Applications via Alkyne Tag

| Application | Description |

| Target Identification | Attachment of biotin for affinity purification and subsequent identification of target proteins. |

| Fluorescence Imaging | Attachment of fluorescent dyes for visualization of the target's location within a cell. |

| Drug Delivery | Conjugation to drug molecules or delivery systems. |

Catalytic Applications

While this compound is more commonly used as a building block, its reactive aldehyde and alkyne groups also allow it to participate in various catalytic transformations, and its derivatives can form catalytically active complexes.

Catalyst in Organic Transformations (e.g., Three-Component Coupling Reactions)

While there is no direct evidence of this compound acting as a catalyst itself, it is a key reactant in various metal-catalyzed three-component coupling reactions. These reactions, such as the A3 coupling (aldehyde-alkyne-amine) and the Biginelli reaction, are powerful tools for the synthesis of complex molecules from simple starting materials in a single step. nih.govrsc.org

In a typical A3 coupling reaction, an aldehyde, an alkyne, and an amine are coupled together in the presence of a metal catalyst (e.g., copper, silver, or gold) to form a propargylamine (B41283). rsc.org In this context, this compound can serve as both the aldehyde and the alkyne component, although more commonly it would be the aldehyde component reacting with a separate alkyne and amine.

A related reaction is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. nih.gov While the classical Biginelli reaction does not involve an alkyne, the structural motifs present in this compound make it a candidate for modified versions of this reaction.

Bio-catalytic Potential of Derived Schiff Base Complexes

The aldehyde group of this compound can readily undergo condensation with primary amines to form Schiff bases (imines). These Schiff bases are versatile ligands that can coordinate with a variety of metal ions to form stable metal complexes. mdpi.comsci-hub.box The synthesis of Schiff base ligands from derivatives of 4-(prop-2-yn-1-yloxy)benzaldehyde has been reported, for example, (E)-N'-(4-(prop-2-yn-1-yloxy)benzylidene)benzohydrazide. chesci.com These ligands were then used to synthesize metal complexes. chesci.com

Schiff base metal complexes are known to exhibit a wide range of catalytic activities in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govresearchgate.net They are also known for their significant biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comyu.edu.jo

The bio-catalytic potential of Schiff base complexes, meaning their ability to catalyze reactions in biological systems or mimic the function of enzymes, is an area of active research. nih.gov While the specific bio-catalytic potential of Schiff base complexes derived from this compound has not been extensively reported, the known catalytic and biological activities of other Schiff base complexes suggest that these compounds could be promising candidates for the development of new bio-catalysts.

Table 3: Potential Applications of Schiff Base Complexes Derived from this compound

| Application Area | Potential Function |

| Homogeneous Catalysis | Catalyzing organic reactions such as oxidation and condensation. |

| Biocidal Agents | Acting as antibacterial or antifungal agents. mdpi.com |

| Enzyme Mimics | Mimicking the active sites of metalloenzymes to catalyze biological reactions. nih.gov |

Computational Chemistry and Theoretical Studies on 4 Prop 2 Yn 1 Yl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory has become an indispensable tool in modern chemical research, allowing for the accurate calculation of a molecule's electronic and structural properties. For 4-(prop-2-yn-1-yl)benzaldehyde, DFT studies can elucidate the interplay between the aromatic benzaldehyde (B42025) core and the reactive propargyl substituent.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. In the case of this compound, the arrangement of electrons dictates its reactivity, spectroscopic properties, and potential for intermolecular interactions. While direct computational studies on this compound are not extensively available in the literature, valuable insights can be drawn from studies on structurally analogous compounds, such as 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209).

X-ray crystallography studies on 4-(prop-2-yn-1-yloxy)benzaldehyde have revealed that the non-hydrogen atoms are essentially coplanar. nih.govresearchgate.net This planarity suggests an effective conjugation between the carbonyl group, the benzene (B151609) ring, and, in the case of the oxy-derivative, the lone pair of the ether oxygen atom. nih.govresearchgate.net It is reasonable to hypothesize a similar planar arrangement for this compound, which would facilitate conjugation between the π-systems of the benzene ring and the aldehyde group. This extended conjugation is a key feature of its electronic structure.

Further insights can be gained from DFT studies on similar molecules like 4-hydroxybenzaldehyde (B117250). mdpi.com Such studies typically involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these frontier orbitals is a crucial parameter for assessing the chemical stability of a molecule. mdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater propensity for intramolecular charge transfer, which is often associated with enhanced non-linear optical (NLO) properties. mdpi.com

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ajchem-a.com The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For benzaldehyde derivatives, DFT calculations are frequently employed to determine a suite of global reactivity descriptors. researchgate.net These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. mdpi.com Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the electronegativity of the molecule. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = μ2 / 2η.

These descriptors are instrumental in rationalizing the chemical behavior and site selectivity of molecular systems. mdpi.com For instance, a molecule with a high electrophilicity index is expected to be a good electrophile in chemical reactions.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule plays a pivotal role in its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the propargyl group to the benzene ring.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of intermolecular interactions over time. While no specific MD simulation studies have been reported for this compound, insights into its potential non-covalent interactions can be gleaned from the crystal structure of the closely related 4-(prop-2-yn-1-yloxy)benzaldehyde.

The crystal packing of 4-(prop-2-yn-1-yloxy)benzaldehyde reveals the presence of significant intermolecular forces. These include π–π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of approximately 3.56 Å. nih.govresearchgate.net Additionally, weak C—H···O hydrogen bonds are observed between the acetylenic hydrogen and the carbonyl oxygen of neighboring molecules, leading to the formation of a ladder-like structure. nih.govresearchgate.net It is highly probable that this compound would exhibit similar intermolecular interactions, namely π–π stacking and hydrogen bonding involving the aldehyde and alkyne moieties. MD simulations could be employed to explore the dynamics and strength of these interactions in various environments.

In Silico Studies of Molecular Recognition and Ligand Binding Hypotheses

The unique combination of a reactive alkyne handle and a pharmacologically relevant benzaldehyde scaffold makes this compound and its derivatives interesting candidates for in silico drug design and discovery. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

Studies on other benzaldehyde derivatives have demonstrated their potential to interact with various biological targets. For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. mdpi.com Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors within the enzyme's active site. mdpi.com The aldehyde functionality itself can play a crucial role in ligand-protein interactions, sometimes forming reversible covalent bonds with lysine (B10760008) residues in the binding pocket. unimi.it

Given this precedent, it is plausible to hypothesize that this compound could serve as a scaffold for the design of novel inhibitors for various enzymes. The propargyl group offers a versatile handle for further functionalization, for example, through "click chemistry" reactions, to enhance binding affinity and selectivity. In silico screening and molecular docking studies could be employed to identify potential protein targets for this compound and to guide the rational design of more potent and selective derivatives.

Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Diffraction Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-(prop-2-yn-1-yl)benzaldehyde, this technique has provided an unambiguous confirmation of its molecular structure and revealed the subtle intermolecular forces that govern its solid-state architecture.

A single-crystal X-ray diffraction study has provided a detailed picture of the this compound molecule. nih.govnih.gov The compound crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The analysis revealed that the non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square (r.m.s.) deviation of just 0.0192 Å. nih.govnih.gov This planarity suggests an effective electronic conjugation extending across the carbonyl group, the benzene (B151609) ring, and the lone pair of the ether oxygen atom. nih.govnih.gov

Detailed crystallographic data from this study are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₈O₂ |

| Formula Weight | 160.17 |

| Temperature | 93 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.906 (3) Å |

| b | 7.385 (2) Å |

| c | 14.036 (5) Å |

| β | 102.025 (5)° |

| Volume | 801.5 (5) ų |

| Z | 4 |

| Data Collection & Refinement | |

| Reflections Collected | 6309 |

| Independent Reflections | 1832 |

| R(int) | 0.044 |

| Final R indices [I > 2σ(I)] | R₁ = 0.037 |

The crystal structure is stabilized by a combination of intermolecular forces that dictate the packing of the molecules. nih.govnih.gov A significant interaction is π–π stacking between the benzene rings of adjacent molecules, where the centroid–centroid distance is 3.5585 (15) Å. nih.govnih.gov This interaction links molecules into inversion dimers. nih.govnih.gov

These dimers are further connected by weak C—H···O hydrogen bonds. Specifically, the acetylenic proton (Csp—H) of one molecule interacts with the carbonyl oxygen atom of a neighboring molecule. nih.govnih.gov This network of hydrogen bonds and π–π stacking interactions results in the formation of a distinctive ladder-like supramolecular structure in the crystal lattice. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure of this compound in solution, providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides a clear signature for the compound. The aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.88 ppm. The aromatic protons on the benzene ring appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern, at around 7.84 ppm and 7.08 ppm. The methylene (B1212753) protons (O-CH₂) of the propargyl group are observed as a doublet around 4.81 ppm, and the terminal acetylenic proton gives a triplet at about 2.55 ppm.

The ¹³C NMR spectrum corroborates this structure. The carbonyl carbon of the aldehyde is found at approximately 190.7 ppm. The aromatic carbons show signals in the range of 115.3 ppm to 162.9 ppm, with the carbon attached to the ether oxygen (C-O) appearing at the most downfield position (162.9 ppm) and the carbon ipso to the aldehyde group at around 131.0 ppm. The carbons of the propargyl group are also clearly identifiable, with the methylene carbon (-OCH₂-) at ~56.2 ppm and the two acetylenic carbons at ~78.2 ppm (-C≡) and ~76.2 ppm (≡CH).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 9.88 | Aldehyde (-CHO) | 190.7 | Aldehyde (C=O) |

| 7.84 | Aromatic (2H, d) | 162.9 | Aromatic (C-O) |

| 7.08 | Aromatic (2H, d) | 132.1 | Aromatic (2C) |

| 4.81 | Methylene (-OCH₂-) | 131.0 | Aromatic (C-CHO) |

| 2.55 | Acetylenic (-C≡CH) | 115.3 | Aromatic (2C) |

| 78.2 | Acetylenic (-C≡) | ||

| 76.2 | Acetylenic (≡CH) |

(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.)

While the one-dimensional ¹H and ¹³C NMR spectra are generally sufficient for the structural confirmation of this compound, advanced 2D NMR techniques would be crucial for more complex derivatives or for unambiguous assignment in cases of signal overlap.

COSY (Correlation Spectroscopy) would confirm the coupling between the methylene protons and the acetylenic proton of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal directly to its attached carbon, for instance, linking the ¹H signal at 4.81 ppm to the ¹³C signal at 56.2 ppm (-OCH₂-).

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations. This would be particularly useful to definitively link the propargyl group to the benzaldehyde (B42025) moiety by observing a correlation from the methylene protons (~4.81 ppm) to the aromatic carbon attached to the ether oxygen (~162.9 ppm).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong, sharp peak corresponding to the terminal alkyne C≡C-H stretch is expected around 3300-3250 cm⁻¹. The C≡C triple bond stretch itself typically appears as a weaker band in the 2150-2100 cm⁻¹ region. The presence of the aldehyde is confirmed by a strong C=O stretching vibration, characteristically found around 1700-1680 cm⁻¹. Aromatic C-H stretching appears just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range. Finally, the C-O-C ether linkage would show a strong stretching band in the 1250-1050 cm⁻¹ region.

While specific experimental Raman data for this compound is not widely reported, the expected spectrum would be complementary to the IR spectrum. The C≡C triple bond stretch, which is often weak in the IR, would be expected to give a strong signal in the Raman spectrum. The symmetric stretching of the benzene ring around 1600 cm⁻¹ would also be a prominent feature.

Table 3: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Alkyne | ≡C-H stretch | 3300-3250 (strong, sharp) | Moderate |

| Alkyne | -C≡C- stretch | 2150-2100 (weak to moderate) | Strong |

| Aldehyde | C=O stretch | 1700-1680 (strong) | Moderate |

| Aldehyde | C-H stretch | 2850-2820 & 2750-2720 | Weak |

| Aromatic | C-H stretch | 3100-3000 | Strong |

| Aromatic | C=C stretch | 1600-1450 (variable) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₀H₈O₂, which corresponds to a precise molecular weight of approximately 160.17 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the compound would be expected to exhibit a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 160. This peak represents the intact molecule after the loss of a single electron.

The fragmentation of this compound is anticipated to follow logical pathways based on its structure, influenced heavily by the benzaldehyde core and the propargyl ether group. The fragmentation of the parent compound, benzaldehyde, is well-documented and serves as a useful reference. Key fragments for benzaldehyde include the M-1 peak ([C₆H₅CO]⁺) at m/z 105, the phenyl cation ([C₆H₅]⁺) at m/z 77, and the formyl cation ([CHO]⁺) at m/z 29. docbrown.info

For this compound, cleavage of the propargyl group is a probable fragmentation route. The propargyl cation ([C₃H₃]⁺) itself is a stable species and would appear at m/z 39. Another significant fragmentation pathway would involve the cleavage of the ether bond, potentially leading to a resonance-stabilized phenoxy cation intermediate. A key fragment would likely be observed at m/z 121, corresponding to the [HO-C₆H₄-CHO]⁺ ion, resulting from the loss of the propargyl group. Further fragmentation of this ion could lead to the loss of carbon monoxide (CO), yielding a peak at m/z 93.

A summary of expected key ions in the mass spectrum of this compound is presented below.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 160 | Molecular Ion | [C₁₀H₈O₂]⁺ | Represents the intact molecule. |

| 159 | M-1 | [C₁₀H₇O₂]⁺ | Loss of a hydrogen atom from the aldehyde. |

| 121 | M-39 | [C₇H₅O₂]⁺ | Loss of the propargyl group (•C₃H₃). |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Represents the phenyl group. |

| 39 | Propargyl Cation | [C₃H₃]⁺ | Represents the propargyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The structure of this compound, featuring a conjugated system of the benzene ring and the carbonyl group, is expected to give rise to characteristic absorption bands.

Crystallographic studies have confirmed that the non-hydrogen atoms in the molecule are essentially coplanar. nih.gov This planarity facilitates effective conjugation between the carbonyl group, the benzene ring, and the lone pair of electrons on the ether oxygen atom. This extended π-system is where the primary electronic transitions occur. nih.gov

Two main types of transitions are expected for this compound:

π → π* Transitions: These are high-energy, high-intensity absorptions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic and carbonyl system. For unsubstituted benzaldehyde in an aqueous solution, this transition occurs at a maximum wavelength (λmax) of approximately 248 nm. researchgate.net The presence of the electron-donating propargyloxy group (an auxochrome) at the para position is expected to cause a bathochromic shift (a shift to a longer wavelength) of this band due to the extension of the conjugated system.

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower energy and much lower intensity than π → π* transitions. In benzaldehyde, this absorption is observed as a weaker band around 283 nm. researchgate.net This band is also expected to be present in the spectrum of this compound.

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Benzene ring conjugated with C=O | 250 - 290 | High |

| n → π | Carbonyl group (C=O) | 280 - 320 | Low |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation and purification of synthetic products and for assessing their purity. For this compound, several standard techniques have been proven effective.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of its synthesis. This technique allows for a rapid qualitative assessment of the reaction mixture, helping to determine the point of completion by observing the consumption of starting materials and the appearance of the product spot.

For purification on a larger scale, flash column chromatography is an effective method. Research has shown that the compound can be successfully purified using a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of hexanes and ethyl acetate. Another established purification method is recrystallization , with solvents such as hexane (B92381) being used to obtain the compound as a pale yellow powder. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the final product with high accuracy. While specific methods for the 4-substituted isomer are not detailed in the available literature, the closely related isomer, 3-(Prop-2-yn-1-yloxy)benzaldehyde, has been analyzed by HPLC, confirming its suitability for this class of compounds. A typical setup would involve a reverse-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile (B52724) and water. This method would effectively separate the target compound from any unreacted starting materials or byproducts, allowing for precise quantification of its purity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(Prop-2-yn-1-yl)benzaldehyde, and what reaction conditions are critical?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-hydroxybenzaldehyde reacts with propargyl bromide in the presence of K₂CO₃ as a base, heated under reflux in acetone. Post-reaction, extraction with benzene and recrystallization from hexane yields pure crystals .

- Key Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ |

| Temperature | Reflux (~56°C) |

| Crystallization solvent | Hexane |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- ¹H-NMR : Propargyl protons (C≡CH) appear as a triplet at δ ~2.5–3.0 ppm, while the aldehyde proton resonates as a singlet at δ ~10 ppm .

- FT-IR : Strong C≡C stretch (~2100 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹) confirm functional groups .

Advanced Questions

Q. How does crystallographic refinement (e.g., SHELXL) resolve structural ambiguities in this compound?

- Methodology : SHELXL refines atomic positions and thermal parameters using high-resolution X-ray data. For this compound, anisotropic displacement parameters were optimized for non-H atoms, while H atoms were placed geometrically and refined isotropically. The final R-factor of 0.037 indicates high accuracy .

- Key Interactions :

- π-π stacking : Between benzene rings (distance: 3.3026 Å).

- C–H⋯O bonds : Between the aldehyde oxygen and propargyl hydrogen (distance: 2.42 Å, angle: 147°) .

Q. How can reaction parameters be optimized to improve synthetic yield in derivative synthesis?

- Case Study : In NLRP3 inhibitor synthesis (Method A vs. B), altering the base (K₂CO₃ vs. Et₃N) and solvent (MeOH vs. DMF) increased yields from 65% to 82%. Key factors include:

- Base strength : Et₃N enhances nucleophilicity in propargylation.

- Solvent polarity : DMF stabilizes intermediates better than MeOH .

- Optimization Table :

| Parameter | Method A (Yield) | Method B (Yield) |

|---|---|---|

| Base | K₂CO₃ (65%) | Et₃N (82%) |

| Solvent | MeOH | DMF |

Q. How can contradictions between HPLC and NMR purity data be resolved for this compound?

- Analytical Strategy :

HPLC-UV Validation : Use 4-(diethylamino)benzaldehyde (DEAB) as a derivatizing agent under acidic conditions to enhance detection sensitivity. Validate with LOD (0.1 μg/mL) and LOQ (0.3 μg/mL) .

NMR Integration : Compare aldehyde proton integration with aromatic protons to assess purity. Discrepancies arise if residual solvents (e.g., acetone) co-elute in HPLC .

- Resolution : Cross-validate using mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 160.05 for [M+H]⁺).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.